molecular formula C11H14N2O B14692465 2-Benzyl-5-methylpyrazolidin-3-one CAS No. 25292-25-5

2-Benzyl-5-methylpyrazolidin-3-one

Cat. No.: B14692465
CAS No.: 25292-25-5
M. Wt: 190.24 g/mol
InChI Key: HSKUWSWRUKOTLQ-UHFFFAOYSA-N
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Description

2-Benzyl-5-methylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by a pyrazolidinone ring substituted with a benzyl group at the 2-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-methylpyrazolidin-3-one typically involves the reaction of 5-methylpyrazolidin-3-one with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the pyrazolidinone ring attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and acetonitrile, while bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-5-methylpyrazolidin-3-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-methylpyrazolidin-3-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

25292-25-5

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-benzyl-5-methylpyrazolidin-3-one

InChI

InChI=1S/C11H14N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

HSKUWSWRUKOTLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(N1)CC2=CC=CC=C2

Origin of Product

United States

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